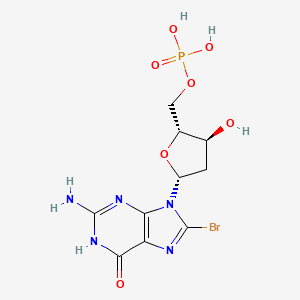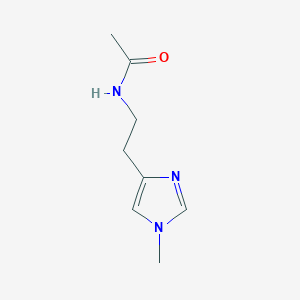
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 1-position of the imidazole ring and an acetamide group attached to the 2-position via an ethyl linker. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Methyl Group: The methyl group can be introduced at the 1-position of the imidazole ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be attached to the 2-position of the imidazole ring via an ethyl linker using acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
化学反応の分析
Types of Reactions
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学的研究の応用
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of agrochemicals, dyes, and catalysts for various industrial processes.
作用機序
The mechanism of action of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
N-Acetylhistamine: Similar in structure but lacks the methyl group at the 1-position of the imidazole ring.
1-Methylimidazole: Lacks the acetamide group and ethyl linker.
2-Methylimidazole: Similar imidazole core but different substitution pattern.
Uniqueness
N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the acetamide group enhances its potential for diverse applications in research and industry .
特性
CAS番号 |
64387-74-2 |
|---|---|
分子式 |
C8H13N3O |
分子量 |
167.21 g/mol |
IUPAC名 |
N-[2-(1-methylimidazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12) |
InChIキー |
RVPKKLDXFFTADD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCC1=CN(C=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


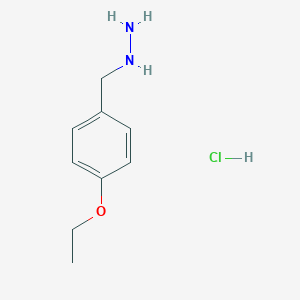
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
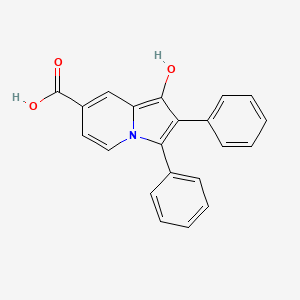
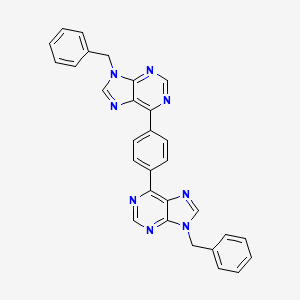
![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
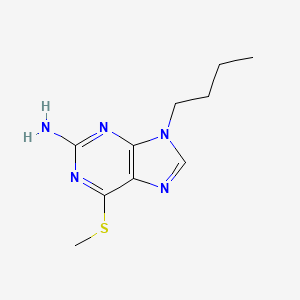


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

